molecular formula C15H16N2O4S B488535 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 497941-78-3

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488535
CAS No.: 497941-78-3
M. Wt: 320.4g/mol
InChI Key: XTUXMHUIYFBXDW-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a furan ring, a methoxyphenyl group, and a methylsulfonyl-substituted pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and 4-methoxyphenyl precursors, followed by their coupling through a pyrazole-forming reaction. The methylsulfonyl group is then introduced via sulfonylation reactions under controlled conditions. The overall process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

Scientific Research Applications

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(4-hydroxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-3-(4-nitrophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Uniqueness

Compared to these similar compounds, 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole stands out due to its methoxy group, which can influence its electronic properties and reactivity. This unique feature may enhance its potential in specific applications, such as drug development or material science.

Properties

IUPAC Name

3-(furan-2-yl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-12-7-5-11(6-8-12)13-10-14(15-4-3-9-21-15)17(16-13)22(2,18)19/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUXMHUIYFBXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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